molecular formula C15H16N2O4S B488535 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 497941-78-3

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B488535
CAS No.: 497941-78-3
M. Wt: 320.4g/mol
InChI Key: XTUXMHUIYFBXDW-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetically derived small molecule recognized in scientific literature as a potent and selective inhibitor of Checkpoint kinase 1 (CHK1). CHK1 is a central regulator of the DNA damage response (DDR) and cell cycle progression , making it a high-value target in oncology research. This compound functions by potently binding to the ATP-binding site of CHK1 , thereby blocking its kinase activity. This inhibition abrogates the G2/M cell cycle checkpoint, preventing cells from repairing damaged DNA and forcing them into mitosis under genotoxic stress, a process that can lead to cell death. Its primary research value lies in its application as a chemosensitizing agent; it is used to investigate combination therapies where it can enhance the efficacy of DNA-damaging anticancer agents, such as gemcitabine or irinotecan , in various cancer cell models. Researchers utilize this inhibitor to dissect the complexities of the DDR pathway, to study mechanisms of chemo-resistance, and to develop novel therapeutic strategies that exploit synthetic lethality in tumors with specific genetic backgrounds, such as those deficient in p53 or other DDR components.

Properties

IUPAC Name

3-(furan-2-yl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-12-7-5-11(6-8-12)13-10-14(15-4-3-9-21-15)17(16-13)22(2,18)19/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUXMHUIYFBXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate-Mediated Cyclization

Deprotonation of the chalcone precursor with lithium hexamethyldisilazide (LiHMDS) generates a reactive enolate, which undergoes cyclization with aryl isothiocyanates. Subsequent treatment with hydrazine monohydrate in dioxane/ethanol (1:1) forms the pyrazole ring. This method achieves moderate yields (30–40%) but offers superior regiocontrol for sterically hindered derivatives.

Oxidative Aromatization

Pyrazoline intermediates, formed via hydrazine cyclocondensation, are oxidized to pyrazoles using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene. While effective, this method introduces additional purification steps, reducing overall yield (50–60%).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal waste:

  • Continuous flow reactors : Reduce reaction time from hours to minutes via enhanced heat/mass transfer.

  • Catalyst recycling : Immobilized triethylamine on silica gel improves recyclability.

  • Solvent recovery : Ethanol distillation and reuse lower production costs by 20–30%.

Data and Research Findings

Table 1. Comparative Analysis of Synthesis Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)Reference
Claisen-Schmidt + Cyclocondensation4-Methoxybenzaldehyde, MethylsulfonylacetoneEthanol, 80°C, 12h7295
Enolate-MediatedChalcone, LiHMDSDioxane/EtOH, 24h3590
Oxidative AromatizationPyrazoline, DDQBenzene, reflux, 6h5588

Key Observations:

  • Regioselectivity : Electron-withdrawing groups (e.g., methylsulfonyl) direct cyclization to the 3-position of the pyrazole.

  • Byproducts : Partial furan ring cleavage occurs in polar aprotic solvents, necessitating careful solvent selection.

Mechanistic Insights

The reaction mechanism proceeds via:

  • Nucleophilic attack : Hydrazine attacks the β-carbon of the chalcone, forming a hydrazone intermediate.

  • Cyclization : Intramolecular attack by the adjacent nitrogen generates the dihydropyrazole ring.

  • Tautomerization : Keto-enol tautomerism stabilizes the final product .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds, including 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, show promising antitumor effects. For instance, studies have demonstrated that modifications to the pyrazole core can enhance its efficacy against various cancer cell lines. The compound's structure allows for interactions with multiple biological targets, leading to apoptosis in cancer cells .

Antiviral Properties

Recent investigations into the antiviral potential of pyrazole derivatives have revealed that they can inhibit viral replication. The structural features of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole may contribute to its activity against viruses by interfering with viral enzymes or replication processes .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Studies have shown that certain pyrazole derivatives exhibit significant protection against seizures in animal models, indicating potential use in treating epilepsy or other seizure disorders .

Synthetic Methodologies

The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves several key reactions that facilitate the incorporation of various functional groups.

Reaction Pathways

The synthesis typically begins with the formation of the pyrazole ring through the reaction of furan and methoxyphenyl derivatives with appropriate hydrazines or hydrazones under acidic conditions. Subsequent steps may involve sulfonation and other functional group modifications to achieve the desired molecular structure .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various experimental settings.

StudyFocusFindings
Antitumor ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity.
Antiviral ActivityShowed inhibition of viral replication in vitro, suggesting a mechanism involving disruption of viral life cycles.
Anticonvulsant PropertiesProvided evidence for anticonvulsant effects in rodent models, with a notable reduction in seizure frequency.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 and 5 () are isostructural derivatives featuring a thiazole ring and triazole substituents. Both have halogen atoms (Cl or Br) on the aryl group, which influence crystal packing and intermolecular interactions. Unlike the target compound, these lack the methylsulfonyl group but exhibit antimicrobial activity due to halogen-mediated hydrophobic interactions .

Key Differences :

  • Compounds 4/5 : Halogens (Cl/Br) improve lipophilicity, favoring membrane penetration.

Derivatives with Varying Aromatic Substituents

  • 1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole (2i) :
    • Contains bromophenyl and chlorophenyl groups.
    • Higher melting point (204°C) due to strong π-π stacking and sulfonyl-mediated interactions .
  • 1-(4-Methoxyphenyl)-5-(4-bromophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole (2k) :
    • Combines methoxy and bromo substituents.
    • Exhibits IR peaks at 1313 cm⁻¹ (SO₂) and 813 cm⁻¹ (C-H out-of-plane deformation), indicating structural rigidity .

Anti-Inflammatory Pyrazoline Derivatives

  • 4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (7) :
    • Lacks sulfonyl groups but shows potent anti-inflammatory activity (IC₅₀ = 419.05 μg/mL) via protein denaturation inhibition .
  • Microwave-synthesized derivatives (4b, 4e) :
    • Nitrophenyl and chlorophenyl substituents enhance antibacterial and anti-inflammatory activities compared to methoxyphenyl analogs .

Heterocyclic Variants

  • 3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole :
    • Replaces methylsulfonyl with thienylcarbonyl, reducing polarity but improving antifungal activity .
  • 1-(Chloroacetyl)-5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole :
    • Chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution in drug design .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Melting Point (°C) Biological Activity Key Interactions Reference
Target Compound 1: Methylsulfonyl; 3: 4-MeOPh; 5: Furan Not reported Hypothesized anti-inflammatory Hydrogen bonding (SO₂)
2i () 1: MeSO₂; 3: 4-ClPh; 5: 4-BrPh 204 Antimicrobial Halogen bonding, π-π stacking
4-(3-Furan-2-yl-...yl)aniline (7) () 3: Furan; 5: 4-NH₂Ph Not reported Anti-inflammatory (IC₅₀ 419.05 µg/mL) Hydrogen bonding (NH₂)
Microwave-synthesized 4e () 1: Pyridin-4-yl; 3: 4-NO₂Ph Not reported Anti-inflammatory, antibacterial Nitro group-mediated redox activity
Compound 5 () 1: Thiazole; 3: Triazole; 5: 4-FPh Not reported Antimicrobial Halogen-π interactions

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., MeSO₂) : Increase metabolic stability and binding affinity to hydrophobic pockets in enzymes .
  • Halogen Substituents (Cl/Br) : Improve lipophilicity and antimicrobial efficacy by promoting membrane penetration .

Crystallographic and Computational Insights

  • The target compound’s methylsulfonyl group may adopt a conformation favoring hydrogen bonds with protein residues, as seen in sulfonamide-containing therapeutics .
  • Molecular docking studies (e.g., ) suggest that nitro and sulfonyl groups enhance binding to cyclooxygenase (COX) enzymes, a common anti-inflammatory target .

Biological Activity

5-(Furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring substituted with furan and methoxyphenyl groups, as well as a methylsulfonyl moiety. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and it has been synthesized through various organic reactions involving hydrazine derivatives and furan-2-carbaldehyde derivatives .

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including the compound , exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus. A specific derivative demonstrated significant activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. One study reported that pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6, showcasing their potential in treating inflammatory conditions. The compound exhibited up to 85% inhibition of TNF-α at specific concentrations .

Anticancer Properties

Emerging research indicates that 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole may possess anticancer properties. In vitro studies have highlighted its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle progression and apoptosis pathways. The compound's interaction with specific molecular targets involved in cancer progression remains an area of active investigation .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses to external stimuli.
  • DNA Interaction : There is potential for interference with DNA replication or transcription processes, which is particularly relevant in cancer biology .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities related to this compound:

  • Antimicrobial Evaluation : A study synthesized several pyrazole derivatives and tested their antibacterial activity against multiple strains. One derivative showed promising results against Klebsiella pneumoniae with MIC values significantly lower than those of conventional antibiotics .
  • Anti-inflammatory Studies : In another study, compounds similar to 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole were tested for their ability to inhibit inflammatory mediators in vitro. Results indicated substantial reductions in cytokine levels compared to control groups .
  • Anticancer Research : A recent investigation into the anticancer properties revealed that certain derivatives could effectively reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, it is essential to compare it with similar pyrazole derivatives:

Compound NameStructureBiological Activity
3,5-Dimethyl-1-phenyl-1H-pyrazoleStructureAnti-inflammatory
1-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazoleStructureAntimicrobial
1-(Methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleStructureAnticancer

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates monitored?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcones) under reflux in glacial acetic acid to form the pyrazoline core .
  • Step 2 : Introduction of the methylsulfonyl group via nucleophilic substitution or sulfonation reactions, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track intermediates. Nuclear magnetic resonance (NMR) spectroscopy confirms functional group incorporation (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.2 ppm) .

Q. How is the compound’s structure validated post-synthesis?

  • X-ray crystallography resolves the dihedral angles between the furan and methoxyphenyl groups, confirming stereochemistry (e.g., C5–N1–C6 torsion angle ~120°) .
  • High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 387.12) .
  • FT-IR spectroscopy identifies key bonds, such as the sulfonyl S=O stretch at 1150–1300 cm⁻¹ .

Q. What solvents and reaction conditions maximize yield?

  • Solvent choice : Ethanol or glacial acetic acid for cyclization; DMF for sulfonation .
  • Temperature : Reflux (~80°C) for cyclization; lower temperatures (40–60°C) prevent sulfonyl group decomposition .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve chalcone-hydrazine condensation efficiency .

Advanced Research Questions

Q. How does the methylsulfonyl group modulate bioactivity?

The methylsulfonyl group enhances electrophilicity and target binding :

  • Pharmacophore mapping : The sulfonyl moiety interacts with hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) via van der Waals forces, as shown in molecular docking studies .
  • Comparative SAR : Analogues lacking this group show reduced anti-inflammatory activity (IC₅₀ > 50 μM vs. 12 μM for the sulfonyl derivative) .

Q. What analytical methods resolve contradictions in biological data?

  • Dose-response curves with triplicate assays (e.g., COX-2 inhibition) minimize variability. Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., RAW 264.7 vs. THP-1) .
  • Metabolic stability tests (e.g., microsomal half-life assays) explain bioavailability variations. For instance, hepatic clearance rates correlate with furan ring oxidation .

Q. How can computational methods predict reactivity or degradation pathways?

  • Density functional theory (DFT) calculates frontier molecular orbitals to predict nucleophilic attack sites (e.g., furan C2 position) .
  • Molecular dynamics simulations model hydrolysis pathways of the sulfonyl group in aqueous environments, identifying pH-dependent degradation (t₁/₂ = 8 hrs at pH 7.4 vs. 2 hrs at pH 1.2) .

Q. What strategies improve enantiomeric purity for chiral centers?

  • Chiral chromatography (e.g., Chiralpak IA column) separates diastereomers with >98% ee .
  • Asymmetric catalysis : Chiral ligands (e.g., BINOL) during cyclization yield enantioselective pyrazoline formation (85% ee) .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

  • Buffer systems : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • LC-MS/MS monitoring : Quantify degradation products (e.g., sulfonic acid derivatives) over 24 hrs .

Q. What in vitro assays prioritize for mechanistic studies?

  • Enzyme inhibition : COX-2, LOX, or cytochrome P450 assays .
  • Cellular uptake : Fluorescence labeling (e.g., BODIPY tags) tracks intracellular localization .

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